molecular formula C17H13BrN2O2S B11075500 3-(4-bromophenyl)-6-phenyl-1H-imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione

3-(4-bromophenyl)-6-phenyl-1H-imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione

Cat. No.: B11075500
M. Wt: 389.3 g/mol
InChI Key: DJXILRCSSCKBJQ-UHFFFAOYSA-N
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Description

3-(4-bromophenyl)-6-phenyl-1H-imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione is a heterocyclic compound that has garnered interest due to its unique structure and potential applications in various fields, including medicinal chemistry and material science. This compound features a fused ring system combining imidazole and thiazole moieties, which contributes to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-6-phenyl-1H-imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of a precursor compound with appropriate reagents under controlled conditions. For instance, the cyclization of a compound with ethyl 2-chloro-3-oxobutanoate in 1,4-dioxane under reflux conditions can yield the desired imidazo[1,5-c][1,3]thiazole derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromophenyl)-6-phenyl-1H-imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups using appropriate nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and potentially modifying its biological activity.

    Cyclization: Further cyclization reactions can lead to the formation of more complex fused ring systems.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. Reaction conditions typically involve controlled temperatures, solvents like 1,4-dioxane, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the compound’s oxidation state and structure.

Scientific Research Applications

3-(4-bromophenyl)-6-phenyl-1H-imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-6-phenyl-1H-imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione involves its interaction with specific molecular targets and pathways. In the context of its anticancer activity, the compound may inhibit key enzymes or signaling pathways involved in cell proliferation and survival . Molecular docking studies have suggested that the compound can bind to target proteins, disrupting their function and leading to cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-bromophenyl)-6-phenyl-1H-imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione is unique due to its specific substitution pattern and fused ring system, which contribute to its distinct chemical reactivity and potential applications. Its combination of bromophenyl and phenyl groups enhances its ability to interact with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C17H13BrN2O2S

Molecular Weight

389.3 g/mol

IUPAC Name

3-(4-bromophenyl)-6-phenyl-3,7a-dihydro-1H-imidazo[1,5-c][1,3]thiazole-5,7-dione

InChI

InChI=1S/C17H13BrN2O2S/c18-12-8-6-11(7-9-12)16-20-14(10-23-16)15(21)19(17(20)22)13-4-2-1-3-5-13/h1-9,14,16H,10H2

InChI Key

DJXILRCSSCKBJQ-UHFFFAOYSA-N

Canonical SMILES

C1C2C(=O)N(C(=O)N2C(S1)C3=CC=C(C=C3)Br)C4=CC=CC=C4

Origin of Product

United States

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